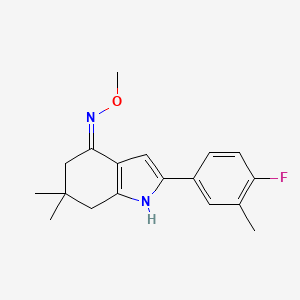
(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime is a derivative of trihydroindole and has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the target compound involves the reaction of 4-fluoro-3-methylphenyl derivatives with trihydroindole precursors. The synthesis process typically employs reflux conditions in solvents like ethanol and utilizes catalysts such as sodium acetate to enhance yield. The product can be characterized using various spectroscopic methods including NMR and LC/MS.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-fluoro-3-methylphenyl derivative + trihydroindole | Reflux in ethanol for 2 hours | 96% |
Biological Activity
Research has indicated that compounds similar to This compound exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of trihydroindole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties attributed to the indole moiety in the structure. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Anticancer Study : A recent study assessed the cytotoxicity of related compounds on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
- Antimicrobial Evaluation : Another study focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
(Z)-2-(4-fluoro-3-methylphenyl)-N-methoxy-6,6-dimethyl-5,7-dihydro-1H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-7-12(5-6-14(11)19)15-8-13-16(20-15)9-18(2,3)10-17(13)21-22-4/h5-8,20H,9-10H2,1-4H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZKNRFIFGWCC-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=NOC)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC\3=C(N2)CC(C/C3=N/OC)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














